Indoxacarb Impurity 5

説明

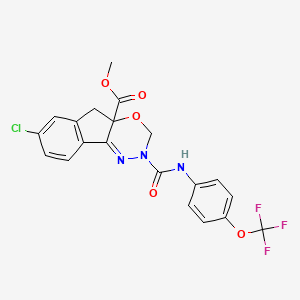

Structure

3D Structure

特性

IUPAC Name |

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009311 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144171-39-1 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Indoxacarb Impurity 5 (Metabolite IN-JT333)

This document provides a comprehensive technical overview of Indoxacarb Impurity 5, a significant metabolite of the oxadiazine insecticide, Indoxacarb. For researchers, analytical scientists, and drug development professionals, understanding the profile of such impurities is paramount for regulatory compliance, risk assessment, and ensuring the quality of the parent compound. Given the scarcity of consolidated public data on this specific molecule, this guide synthesizes available information and provides expert-derived protocols for its analysis and characterization.

Definitive Identification and Structure

The nomenclature surrounding Indoxacarb impurities can be ambiguous across commercial suppliers. Our investigation clarifies that "Indoxacarb Impurity 5" is most accurately identified as the major metabolite IN-JT333 , which is formed by the N-decarbomethoxylation of the parent Indoxacarb molecule.

There is a notable discrepancy in the Chemical Abstracts Service (CAS) numbers assigned to this compound. CAS 200568-74-7 correctly identifies the insecticidally active (S)-enantiomer, which is the primary component of interest[1][2]. The CAS number 144171-39-1 is also frequently associated with this structure, often referring to the racemic mixture[][4][5][]. For the purpose of precise analytical work, referencing the specific enantiomer is critical.

The fundamental identifiers are summarized in the table below.

| Identifier | Data | Source(s) |

| Common Name | Indoxacarb Impurity 5; Metabolite IN-JT333; N-Decarboxymethylated indoxacarb | [2][5] |

| IUPAC Name | methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][][7][8]oxadiazine-4a-carboxylate | [2][] |

| CAS Number | 200568-74-7 ((S)-enantiomer); 144171-39-1 (often refers to racemate) | [1][2][][7] |

| Molecular Formula | C₂₀H₁₅ClF₃N₃O₅ | [1][4] |

| Molecular Weight | 469.80 g/mol | [1][4] |

| Chemical Structure |  |

Physicochemical Properties

Direct experimental data for the physicochemical properties of IN-JT333 is not widely published. However, we can infer key characteristics from the parent compound, Indoxacarb, and the structural changes. The removal of the N-methoxycarbonyl group slightly reduces the molecular weight and may marginally increase polarity, but the overall molecule remains large, complex, and lipophilic.

| Property | Known/Inferred Value | Rationale & Supporting Data |

| Appearance | Solid | [] |

| Water Solubility | Very Low (Inferred) | The parent compound, Indoxacarb, has a very low water solubility of 0.20 mg/L (0.2 ppm)[9][10]. The metabolite IN-JT333 retains the large hydrophobic core and is expected to have similarly poor aqueous solubility. |

| Organic Solvent Solubility | Soluble in polar organic solvents (Inferred) | Indoxacarb is soluble in solvents such as acetone, acetonitrile, methanol, and ethyl acetate[9]. It is reasonable to expect IN-JT333 to be soluble in similar solvents, which are commonly used for extraction and chromatographic analysis. |

| Melting Point | Not determined (Inferred to be a high-melting solid) | The parent Indoxacarb has a melting point of 88.1°C[5]. Impurities and metabolites often have distinct, though not always predictable, melting points. As a crystalline solid, it is expected to have a defined melting point. |

| Stability | Stable under standard storage conditions | Commercially available standards are shipped at room temperature, indicating short-term stability[7]. Like the parent, it may be susceptible to hydrolysis under strongly alkaline conditions. |

Analytical Characterization Strategy

A robust analytical strategy is essential for any researcher working with this impurity. The following section provides a logical workflow and detailed experimental protocols grounded in established methods for the parent compound.

Logical Workflow for Characterization

The following diagram outlines a standard workflow for isolating, identifying, and quantifying Indoxacarb Impurity 5 from a technical-grade sample of Indoxacarb.

Caption: Metabolic formation of IN-JT333 from Indoxacarb.

This transformation is a key part of the toxicokinetic profile of Indoxacarb, as the resulting metabolite may have its own distinct biological activity and toxicity profile.

Toxicological and Safety Considerations

No specific toxicological studies on Indoxacarb Impurity 5 (IN-JT333) are publicly available. Therefore, as a matter of scientific prudence and laboratory safety, it must be handled with the same level of caution as the parent active ingredient, Indoxacarb.

The toxicological profile of technical grade Indoxacarb is summarized below.

| Toxicity Endpoint | Result | Classification | Source(s) |

| Acute Oral LD₅₀ (rat) | 268 mg/kg (female), 1730 mg/kg (male) | Toxic if swallowed | [10] |

| Acute Dermal LD₅₀ (rat) | >5000 mg/kg | Non-toxic | [10] |

| Skin Irritation (rabbit) | Slight to mild irritant | Not classified | [10] |

| Eye Irritation (rabbit) | Moderate irritant | Causes moderate eye irritation | [10] |

| Skin Sensitization | Sensitizer | May cause an allergic skin reaction | [10] |

| Target Organ Toxicity | Nervous system, blood, heart | Causes damage to organs through prolonged or repeated exposure |

Safe Handling Procedures

Based on the profile of the parent compound, the following precautions are mandatory when handling IN-JT333:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

If handling powders outside of a fume hood, respiratory protection (e.g., N95-rated respirator) is required.

-

-

Handling: Avoid breathing dust or creating aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

Indoxacarb Impurity 5 is definitively identified as the metabolite IN-JT333, a significant N-decarbomethoxylated derivative of the parent insecticide. While a comprehensive, publicly available dataset on its physical and toxicological properties is lacking, this guide provides a robust framework for its identification and analysis. By leveraging established chromatographic and spectroscopic techniques, particularly HPLC-MS/MS and NMR, researchers can confidently quantify and confirm the structure of this impurity. Until specific toxicological data becomes available, it is imperative to handle this compound with the high degree of caution afforded to its parent, Indoxacarb.

References

-

Indoxacarb-impurities. Pharmaffiliates. [Link]

-

Pesticides - Fact Sheet for Indoxacarb. Environmental Protection Agency (EPA). [Link]

-

INDOXACARB EVALUATION (2005). Food and Agriculture Organization of the United Nations. [Link]

-

INDOXACARB (addendum). INCHEM. [Link]

-

Indoxacarb - Substance Information. European Chemicals Agency (ECHA). [Link]

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Determination of indoxacarb residue in foodstuffs of plant and animal origin by GC-ECD and LC-MS/MS. ResearchGate. [Link]

-

Indeno[1,2-e]o[][7][8]xadiazine-4a(3H)-carboxylic acid,7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-,methyl ester;. Pharmaffiliates. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fao.org [fao.org]

- 7. theclinivex.com [theclinivex.com]

- 8. Indoxacarb Impurity 5 | 144171-39-1 [m.chemicalbook.com]

- 9. www3.epa.gov [www3.epa.gov]

- 10. inchem.org [inchem.org]

An In-depth Technical Guide to the Synthesis and Formation of Indoxacarb Impurity 5

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis pathway and formation of Indoxacarb Impurity 5, a critical intermediate in the manufacturing of the oxadiazine insecticide, Indoxacarb. This document delves into the causal factors behind the synthetic choices, ensuring a deep understanding of the process for research and development professionals.

Introduction to Indoxacarb and the Imperative of Impurity Profiling

Indoxacarb is a potent, broad-spectrum insecticide that functions as a voltage-dependent sodium channel blocker.[1][2] Its chemical structure features a chiral center, with the (S)-enantiomer being the biologically active isomer.[1][2] The synthesis of such a complex molecule is a multi-step process where the control of impurities is paramount to ensure the final product's safety and efficacy. Impurity profiling is not merely a regulatory hurdle but a fundamental aspect of chemical process development, offering insights into potential side reactions and opportunities for process optimization.

Indoxacarb Impurity 5, chemically identified as Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is a key intermediate in the synthesis of Indoxacarb.[3][4] Understanding its formation is crucial for controlling the overall impurity profile of the final active pharmaceutical ingredient (API).

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Indoxacarb | Methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1][5][6]oxadiazine-4a-carboxylate | 173584-44-6 | C22H17ClF3N3O7 | 527.8 g/mol |

| Indoxacarb Impurity 5 | Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 65738-56-9 | C11H9ClO3 | 224.64 g/mol |

The Central Role of Indoxacarb Impurity 5 in the Main Synthesis Pathway

Contrary to being an unintended byproduct, Indoxacarb Impurity 5 is a deliberately synthesized intermediate. Its formation is a critical step in building the indanone core of the Indoxacarb molecule. The primary synthesis pathway involves the carboxymethylation of 5-chloro-1-indanone.

Synthesis of the Precursor: 5-Chloro-1-indanone

The synthesis of the starting material, 5-chloro-1-indanone, can be achieved through various routes, including Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the subsequent intramolecular cyclization yields the desired indanone.

Formation of Indoxacarb Impurity 5

The introduction of the methoxycarbonyl group at the C-2 position of 5-chloro-1-indanone is a pivotal step that yields Indoxacarb Impurity 5. This reaction is an alpha-acylation of a ketone, a fundamental transformation in organic synthesis.

Experimental Protocol: Synthesis of Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Indoxacarb Impurity 5)

Objective: To synthesize Indoxacarb Impurity 5 from 5-chloro-1-indanone.

Reagents and Materials:

-

5-chloro-1-indanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl carbonate (DMC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (1M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction flask equipped with a magnetic stirrer and a nitrogen inlet

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 5-chloro-1-indanone in a mixture of dimethyl carbonate and anhydrous N,N-dimethylformamide is added sodium hydride in portions at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred for a specified period to ensure complete formation of the enolate.

-

The reaction is then quenched by pouring it into cold 1M hydrochloric acid.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

The use of sodium hydride, a strong base, is critical for the deprotonation of the alpha-carbon of the ketone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate, leading to the addition of the methoxycarbonyl group.

Caption: Proposed formation of IN-KG433.

Factors Influencing the Formation of IN-KG433

The formation of IN-KG433 is a competitive reaction. The extent to which it is formed depends on several factors:

-

Stoichiometry of Reactants: An excess of the hydrazine derivative relative to the subsequent reactant in the main pathway can drive the formation of IN-KG433.

-

Reaction Conditions: Temperature, pH, and reaction time can all influence the rate of the condensation reaction.

-

Purity of Intermediates: The presence of unreacted hydrazine derivatives from previous steps can lead to the formation of this impurity.

Careful control of these parameters is essential to minimize the formation of IN-KG433 and ensure that Indoxacarb Impurity 5 is efficiently converted to the desired downstream intermediate.

Downstream Conversion of Indoxacarb Impurity 5 in the Main Synthetic Route

In the intended synthetic pathway, Indoxacarb Impurity 5 is converted to (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [1][7]This is a crucial step that introduces a hydroxyl group, which is necessary for the subsequent formation of the oxadiazine ring of Indoxacarb. This transformation is typically achieved through an oxidation reaction.

Conclusion and Recommendations

Indoxacarb Impurity 5, or Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is not a mere byproduct but a pivotal intermediate in the synthesis of Indoxacarb. Its formation is a well-defined step involving the alpha-acylation of 5-chloro-1-indanone. However, this key intermediate can also be diverted to form another impurity, IN-KG433, through a condensation reaction with a hydrazine derivative.

For researchers and process chemists, a thorough understanding of these competing pathways is critical. To minimize the formation of IN-KG433 and ensure a high yield of the final Indoxacarb product, the following are recommended:

-

Strict Stoichiometric Control: Precise control over the amount of hydrazine derivatives used in the synthesis is crucial.

-

Process Parameter Optimization: The reaction conditions for each step should be carefully optimized to favor the desired reaction and minimize side reactions.

-

In-Process Controls: The implementation of in-process analytical techniques to monitor the consumption of reactants and the formation of intermediates and impurities can provide real-time control over the process.

-

Purification of Intermediates: Ensuring the purity of each intermediate can prevent the carry-over of unreacted starting materials that could lead to impurity formation in subsequent steps.

By adhering to these principles, the formation of Indoxacarb Impurity 5 can be effectively managed, leading to a more robust and efficient synthesis of Indoxacarb.

References

- AERU. (2026, February 2). Indoxacarb (Ref: DPX KN128). University of Hertfordshire.

- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.

- ChemicalBook. (2025, December 31).

- ChemicalBook. (2023, April 23). 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester.

- Clinivex. Indoxacarb Impurity 5.

- Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.

- Sriramchem. Indoxacarb Impurity 5.

- Pharmaffili

- INCHEM. INDOXACARB.

- Omsynth Lifesciences.

- PubChem. (S)-Indoxacarb metabolite IN-JT 333.

- PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester.

Sources

- 1. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]

- 2. aklectures.com [aklectures.com]

- 3. (S)-Indoxacarb metabolite IN-JT 333 | C20H15ClF3N3O5 | CID 149549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | C11H9ClO4 | CID 10977585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. inchem.org [inchem.org]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Indoxacarb Impurity 5

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Indoxacarb Impurity 5, a significant related substance in the manufacturing and stability of the oxadiazine insecticide, Indoxacarb. As a Senior Application Scientist, this document synthesizes current scientific knowledge to offer practical insights into the chemistry, analysis, and control of this impurity.

Introduction to Indoxacarb and its Impurities

Indoxacarb is a potent, broad-spectrum insecticide that functions by blocking sodium channels in the nervous systems of target pests.[1][2][3] Its complex chemical structure and multi-step synthesis process can lead to the formation of various impurities.[3] These impurities, even at trace levels, can impact the efficacy, safety, and regulatory compliance of the final product. Therefore, a thorough understanding and control of these related substances are paramount.

Unveiling Indoxacarb Impurity 5: Chemical Identity and Properties

Indoxacarb Impurity 5 is chemically identified as methyl 7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1][4][5]oxadiazine-4a(3H)-carboxylate.[4] It is also referred to in some literature and supplier catalogs as Indoxacarb Impurity 12, though it corresponds to the same chemical entity.[4]

Table 1: Physicochemical Properties of Indoxacarb Impurity 5

| Property | Value | Source |

| CAS Number | 144171-39-1 | [4] |

| Molecular Formula | C20H15ClFN3O5 | [4] |

| Molecular Weight | 469.81 g/mol | [4] |

| IUPAC Name | methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1][4][5]oxadiazine-4a-carboxylate | [4] |

| Appearance | Solid | [4] |

| Purity (typical) | >95% | [4] |

Below is a diagram illustrating the chemical structure of Indoxacarb Impurity 5.

Caption: Chemical structure of Indoxacarb Impurity 5.

Formation and Synthesis of Indoxacarb Impurity 5

While specific literature detailing the deliberate synthesis of Indoxacarb Impurity 5 is scarce, its formation is understood as a process-related impurity in the manufacturing of Indoxacarb. One source indicates that a related compound, Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, serves as an intermediate in the synthesis of IN-KG 433, another Indoxacarb impurity.[5] This suggests that Impurity 5 could arise from an incomplete reaction or a side reaction during the multi-step synthesis of the parent Indoxacarb molecule.

The general synthesis of Indoxacarb involves a multi-step organic synthesis, which provides multiple opportunities for impurity formation.[3][6] The formation of Impurity 5 is likely influenced by factors such as reaction conditions (temperature, pH, reaction time), the purity of starting materials and reagents, and the efficiency of purification steps.

Caption: Potential formation pathway of Indoxacarb Impurity 5.

Analytical Characterization and Detection

The detection and quantification of Indoxacarb Impurity 5 are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating Indoxacarb from its impurities.

Table 2: Typical HPLC Parameters for Indoxacarb and Impurity Analysis

| Parameter | Typical Conditions | Source |

| Column | ODS-C18 reversed-phase | [7] |

| Mobile Phase | Methanol and glacial acetic acid aqueous solution | [7] |

| Detection | UV at 230-300 nm | [7] |

| Column Temperature | 30-50 °C | [7] |

| Flow Rate | 1 mL/min | [7] |

Experimental Protocol: HPLC Analysis of Indoxacarb Impurities

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the Indoxacarb reference standard and the sample to be tested in a suitable solvent, such as methanol, to a known concentration.[8]

-

-

Chromatographic System:

-

Use a validated HPLC system equipped with a C18 column and a UV detector.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Injection and Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

-

Calculation:

-

Calculate the percentage of Indoxacarb Impurity 5 in the sample by comparing its peak area to that of the reference standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For lower detection limits and higher specificity, LC-MS/MS is the preferred method.

Table 3: Typical LC-MS/MS Parameters for Indoxacarb Analysis

| Parameter | Typical Conditions | Source |

| Ionization Mode | Electrospray Ionization (ESI) Positive | [9] |

| MS/MS Transitions | Specific precursor and product ions for Indoxacarb and its impurities | [9] |

| Limit of Quantification (LOQ) | As low as 0.005 µg/g | [10] |

The use of LC-MS/MS allows for the sensitive and selective detection of impurities, even in complex matrices.[10][11]

Caption: General analytical workflow for Indoxacarb impurity profiling.

Toxicological Profile and Risk Assessment

Currently, there is a lack of publicly available toxicological data specifically for Indoxacarb Impurity 5. Therefore, its potential risk is often inferred from the toxicological profile of the active ingredient, Indoxacarb, and other known impurities.

Indoxacarb itself has been classified as "not likely" to be a human carcinogen.[1] However, some studies have indicated potential for neurotoxicity at high doses and immunotoxicity.[1][12] The presence of impurities could potentially alter the toxicological profile of the final product.

Regulatory bodies such as the EPA and EFSA set strict limits for the levels of impurities in pesticide formulations.[13][14][15] While specific limits for Impurity 5 are not explicitly defined in publicly available documents, general guidelines for impurities in agrochemicals suggest they should be controlled to the lowest reasonably achievable levels. The European Union, for instance, has been progressively lowering the maximum residue levels (MRLs) for Indoxacarb in various commodities.[15]

Control Strategies

Effective control of Indoxacarb Impurity 5 requires a multi-faceted approach encompassing process optimization and robust analytical monitoring.

-

Process Optimization: Careful control of reaction parameters during the synthesis of Indoxacarb is crucial to minimize the formation of Impurity 5. This includes optimizing temperature, pressure, reaction time, and the stoichiometry of reactants.

-

Purification: Efficient purification techniques, such as recrystallization and chromatography, are necessary to remove Impurity 5 from the final product to meet regulatory specifications.

-

Reference Standards: The availability of well-characterized reference standards for Indoxacarb Impurity 5 is essential for the accurate validation of analytical methods and for the routine monitoring of its presence in production batches.

Conclusion and Future Perspectives

Indoxacarb Impurity 5 is a critical process-related impurity in the manufacturing of Indoxacarb. While its chemical structure and analytical detection methods are relatively well-established, there remain significant gaps in the understanding of its specific formation mechanisms and toxicological profile.

Future research should focus on:

-

Elucidating the precise reaction pathways that lead to the formation of Indoxacarb Impurity 5.

-

Conducting comprehensive toxicological studies to accurately assess its potential health risks.

-

Developing more specific and sensitive analytical methods for its routine detection and quantification.

A deeper understanding of Indoxacarb Impurity 5 will enable the development of more effective control strategies, ensuring the continued safety and efficacy of Indoxacarb-based products.

References

-

Veeprho. Indoxacarb Impurities and Related Compound. [Link]

-

Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Indoxacarb. [Link]

-

INCHEM. INDOXACARB. [Link]

-

Federal Register. Indoxacarb; Pesticide Tolerances. [Link]

-

Beyond Pesticides. ChemicalWatch Factsheet. [Link]

-

Food and Agriculture Organization of the United Nations. INDOXACARB EVALUATION. [Link]

-

Institute of Ethiopian Standards. ES 6801:2021 - Pesticides Indoxacarb Specification. [Link]

-

AGRINFO Platform. Maximum residue levels for indoxacarb. [Link]

-

ACS Publications. Enantioselective Degradation and Enantiomerization of Indoxacarb in Soil. [Link]

-

PMC. Indoxacarb interaction alters immunotoxic and genotoxic potential of endotoxin. [Link]

-

Egyptian Journal of Chemistry. Analytical method for identification and determination of indoxacarb content in Suspension concentrate SC pesticide formulations. [Link]

-

Frontiers. Persistence and Exposure Assessment of Insecticide Indoxacarb Residues in Vegetables. [Link]

-

PMC. Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. [Link]

- Google Patents.

-

MDPI. Optimization of an Analytical Method for Indoxacarb Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. [Link]

-

ResearchGate. Method Development and Validation for Determination of Indoxacarb Using LC-ESI-MS/MS and Its Dissipation Kinetics in Pigeonpea. [Link]

- Google Patents.

-

Pharmaffiliates. Indoxacarb-impurities. [Link]

-

AERU. Indoxacarb (Ref: DPX KN128). [Link]

-

MDPI. Characterization of Indoxacarb Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. [Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]

- 4. veeprho.com [veeprho.com]

- 5. Indoxacarb Impurity 5 - SRIRAMCHEM [sriramchem.com]

- 6. CN107915692A - A kind of preparation method of indoxacarb - Google Patents [patents.google.com]

- 7. CN113607836B - Analysis method for content of indoxacarb key intermediate - Google Patents [patents.google.com]

- 8. esjpesticides.org.eg [esjpesticides.org.eg]

- 9. Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Indoxacarb interaction alters immunotoxic and genotoxic potential of endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Federal Register :: Indoxacarb; Pesticide Tolerances [federalregister.gov]

- 14. alfachemic.com [alfachemic.com]

- 15. Maximum residue levels for indoxacarb - AGRINFO Platform [agrinfo.eu]

The Unseen Variable: A Technical Guide to the Role of Indoxacarb Impurity 5 in Pesticide Formulation

Abstract: In the intricate world of agrochemical manufacturing, the efficacy and safety of a pesticide product are defined not only by the active ingredient but also by the unseen components within its formulation. This guide delves into the critical role of a specific manufacturing byproduct, Indoxacarb Impurity 5 (CAS 65738-56-9), providing an in-depth analysis for researchers, formulation chemists, and regulatory professionals. We will explore its chemical identity, potential pathways of formation during Indoxacarb synthesis, its impact on product quality, and the analytical methodologies required for its precise control. This document serves as a comprehensive technical resource, underscoring the necessity of rigorous impurity profiling to ensure the stability, toxicological integrity, and field performance of Indoxacarb-based crop protection solutions.

Introduction to Indoxacarb and the Imperative of Purity

Indoxacarb is a potent oxadiazine insecticide valued for its unique mode of action, which involves blocking voltage-gated sodium channels in the nervous systems of target pests.[1][2] This mechanism provides effective control against a broad spectrum of lepidopteran larvae in numerous crops.[1][3] Commercial Indoxacarb is primarily the S-enantiomer, which is the insecticidally active form.[2][4] The technical grade active ingredient (TGAI) used in formulations is a complex mixture resulting from a multi-step chemical synthesis.[5][6]

Within this synthesis, the formation of unintended byproducts is inevitable. These "impurities," while often present in minute quantities, are not inert. They can significantly influence the final product's physicochemical properties, toxicological profile, and stability.[7] Federal and international regulations, such as those from the EPA and FAO, mandate the identification and control of any impurity present at or above 0.1% (1 g/kg).[8][9] Therefore, understanding the identity and behavior of each impurity is a cornerstone of responsible pesticide development and manufacturing.

This guide focuses specifically on Indoxacarb Impurity 5 , a known intermediate and process impurity in Indoxacarb production.

Chemical Identity and Profile of Indoxacarb Impurity 5

Indoxacarb Impurity 5 is chemically identified as Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .[10] It is a distinct chemical entity with its own set of properties that differentiate it from the final Indoxacarb active ingredient.

| Property | Indoxacarb Impurity 5 | Indoxacarb (Active Ingredient) |

| IUPAC Name | Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][11][12][13]oxadiazine-4a(3H)-carboxylate |

| CAS Number | 65738-56-9[10] | 173584-44-6[14] |

| Molecular Formula | C₁₁H₉ClO₃[10] | C₂₂H₁₇ClF₃N₃O₇[14] |

| Molecular Weight | 224.64 g/mol [10] | 527.84 g/mol [14] |

| Structural Role | A key intermediate in the synthesis of the indanone portion of Indoxacarb and a precursor to other impurities like IN-KG433.[4][10] | The final, insecticidally active molecule. |

The Genesis of Impurity 5: A Synthetic Perspective

The presence of Indoxacarb Impurity 5 in the final technical material is a direct consequence of the manufacturing process. The synthesis of Indoxacarb is a complex sequence involving the construction of the indanone core followed by its condensation with other reagents to form the oxadiazine ring system.[5][6]

Impurity 5 is an unreacted intermediate from the early stages of this synthesis. Its formation can be attributed to incomplete reactions or side reactions during the creation of the indanone moiety. Furthermore, this compound is a known synthetic precursor to another Indoxacarb impurity, IN-KG433, which is an oxadiazine ring-opened metabolite.[4][10] The persistence of Impurity 5 in the final TGAI signals a potential for downstream formation of other impurities and indicates a need for process optimization.

Below is a conceptual diagram illustrating the potential point of origin for Indoxacarb Impurity 5 within a generalized synthetic pathway.

Caption: Origin of Indoxacarb Impurity 5 during synthesis.

Impact on Pesticide Formulation and Product Quality

The presence of Indoxacarb Impurity 5, even at low levels, can have cascading effects on the final formulated product. These impacts span stability, toxicology, and potentially efficacy.

-

Formulation Stability: Pesticide formulations are carefully balanced systems.[11][12] The introduction of an unintended component like Impurity 5 can disrupt this balance. Its functional groups could interact with formulants (solvents, emulsifiers, stabilizers), leading to physical instability such as crystal growth, phase separation, or reduced shelf-life.[11][15]

-

Toxicological Profile: Every chemical entity possesses a unique toxicological profile. While the active ingredient Indoxacarb has been extensively studied[2][4], the specific toxicology of Impurity 5 is not as well-documented in public literature. Regulatory agencies require that any impurity of potential toxicological concern be assessed.[16][17] Its presence necessitates a toxicological evaluation to ensure it does not contribute to adverse effects in non-target organisms or humans. The term "inert ingredient" is a legal definition and does not mean non-toxic.[7][11]

-

Efficacy and Resistance: While Impurity 5 is not insecticidally active, its presence dilutes the concentration of the active S-enantiomer. More critically, certain impurities can sometimes interact with the target site or metabolic pathways in pests, though this is less common. A consistent and pure active ingredient is crucial for predictable field performance and managing insect resistance.[14]

Analytical Control: Detection and Quantification Protocol

To control Indoxacarb Impurity 5, a robust, validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying non-volatile impurities in technical pesticide materials.[8][18][19]

Experimental Protocol: HPLC-UV Analysis of Indoxacarb Impurity 5

This protocol provides a standardized workflow for the quantification of Impurity 5 in a technical Indoxacarb sample.

Objective: To separate and quantify Indoxacarb Impurity 5 from the Indoxacarb active ingredient and other process impurities.

Materials:

-

Indoxacarb Technical Sample

-

Indoxacarb Impurity 5 Certified Reference Standard (CAS 65738-56-9)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18 MΩ·cm)

-

Acetic Acid (Glacial, HPLC Grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a Diode Array Detector (DAD) or UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[18]

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the Indoxacarb Impurity 5 reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to create a 100 µg/mL primary stock solution.

-

Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Indoxacarb technical sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. This yields a nominal concentration of 1000 µg/mL.

-

Place the solution in an ultrasonic bath for 5 minutes to ensure complete dissolution.[19]

-

Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Column: ODS-C18 reversed-phase, 4.6 x 150 mm, 3.5 µm[18]

-

Mobile Phase: A gradient of (A) 0.1% Acetic Acid in Water and (B) Acetonitrile.

-

Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min[18]

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or optimal wavelength determined by DAD analysis of the impurity)[18]

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of Impurity 5 versus its concentration for the standard solutions.

-

Identify and integrate the peak corresponding to Impurity 5 in the sample chromatogram based on its retention time.

-

Quantify the amount of Impurity 5 in the sample using the calibration curve.

-

Calculate the percentage (w/w) of the impurity in the original technical sample.

-

Caption: Analytical workflow for quantifying Indoxacarb Impurity 5.

Manufacturing Control and Regulatory Compliance

The control of Indoxacarb Impurity 5 is achieved through rigorous optimization of the manufacturing process. Key strategies include:

-

Reaction Stoichiometry: Precise control over the molar ratios of reactants in the formation of the indanone ring to drive the reaction to completion.

-

Temperature and Time: Optimizing reaction temperature and duration to maximize the yield of the desired intermediate while minimizing the formation of byproducts.

-

Purification: Implementing effective crystallization and washing steps post-synthesis to selectively remove Impurity 5 and other unwanted compounds from the TGAI.

From a regulatory standpoint, manufacturers must establish and adhere to strict specifications for the technical material.[8] This involves setting an upper limit for Indoxacarb Impurity 5, which must be supported by batch analysis data and toxicological risk assessments.[2][20][21] Adherence to these limits, as overseen by bodies like the EPA in the United States and EFSA in Europe, ensures a consistent and safe product enters the market.[17][21][22]

Conclusion

Indoxacarb Impurity 5, or Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is more than a minor byproduct; it is a critical quality attribute in the production of Indoxacarb. As an unreacted intermediate, its presence in the final TGAI can compromise formulation stability and introduce toxicological uncertainties. Its control is therefore not merely a matter of chemical purity but a fundamental aspect of product safety, performance, and regulatory compliance. Through diligent process chemistry, advanced analytical oversight, and a comprehensive understanding of its potential impacts, manufacturers can effectively manage this impurity, ensuring the consistent quality and reliability of Indoxacarb-based insecticides for global agriculture.

References

-

Basic Information about Pesticide Ingredients. (2025). US EPA. [Link]

-

Sustainable Pesticide Formulations: Choosing the Right Ingredients. (2023). Bahtera Adi Jaya. [Link]

-

Pesticide Formulation Demonstration. (2025). Penn State Extension. [Link]

-

Environmental Fate of Indoxacarb. (2003). California Department of Pesticide Regulation. [Link]

-

ChemicalWatch Factsheet - Indoxacarb. Beyond Pesticides. [Link]

-

ADAMA Commences In-House Production of Indoxacarb with New Proprietary Synthesis Process. (2022). ADAMA Ltd. [Link]

-

Unidentified Inert Ingredients in Pesticides: Implications for Human and Environmental Health. PMC. [Link]

-

Enantioselectivity of indoxacarb during the growing, processing, and brewing of tea: Degradation, metabolites, and toxicities. (2025). ResearchGate. [Link]

-

Indoxacarb-impurities. Pharmaffiliates. [Link]

-

INDOXACARB EVALUATION. Food and Agriculture Organization of the United Nations. [Link]

-

Preparation method for S-indoxacarb. (2023). Justia Patents. [Link]

-

Preparation of Intermediate of Indoxacarb. Asian Journal of Chemistry. [Link]

-

Indoxacarb Impurities and Related Compound. Veeprho. [Link]

-

Pesticides - Fact Sheet for Indoxacarb. Environmental Protection Agency (EPA). [Link]

-

FAO SPECIFICATIONS AND EVALUATIONS INDOXACARB. (2018). Food and Agriculture Organization of the United Nations. [Link]

- CN113607836B - Analysis method for content of indoxacarb key intermediate.

- CN107915692A - A kind of preparation method of indoxacarb.

-

Analysis of Indoxacarb Enantiomers and its Seven Metabolites in Tea and Tea Infusion by Ultra Performance Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. [Link]

-

Enantioselective Degradation and Enantiomerization of Indoxacarb in Soil. Journal of Agricultural and Food Chemistry. [Link]

-

Preparation of Intermediate of Indoxacarb. ResearchGate. [Link]

-

Analytical method for identification and determination of indoxacarb content in Suspension concentrate SC pesticide formulations. (2021). International Journal of Research in Engineering and Science (IJRES). [Link]

-

Analytical Method for the Determination of Indoxacarb and Metabolites in Soil. EPA. [Link]

-

Optimization of an Analytical Method for Indoxacarb Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. (2022). MDPI. [Link]

-

Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. (2020). PMC. [Link]

-

INDOXACARB. INCHEM. [Link]

-

Pesticides. European Food Safety Authority (EFSA). [Link]

-

U.S. Pesticide Rules. Pesticide Action Network North America. [Link]

-

Regulation of Pesticide Residues on Food. (2026). US EPA. [Link]

-

40 CFR Part 158 -- Data Requirements for Pesticides. eCFR. [Link]

-

Regulatory and Guidance Information by Topic: Pesticides. (2025). US EPA. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. www3.epa.gov [www3.epa.gov]

- 3. adama.com [adama.com]

- 4. inchem.org [inchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. CN107915692A - A kind of preparation method of indoxacarb - Google Patents [patents.google.com]

- 7. Unidentified Inert Ingredients in Pesticides: Implications for Human and Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. eCFR :: 40 CFR Part 158 -- Data Requirements for Pesticides [ecfr.gov]

- 10. Indoxacarb Impurity 5 - SRIRAMCHEM [sriramchem.com]

- 11. epa.gov [epa.gov]

- 12. Sustainable Pesticide Formulations: Choosing the Right Ingredients - Bahtera Adi Jaya [bahteraadijaya.com]

- 13. extension.psu.edu [extension.psu.edu]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. alfachemic.com [alfachemic.com]

- 17. Pesticides | EFSA [efsa.europa.eu]

- 18. CN113607836B - Analysis method for content of indoxacarb key intermediate - Google Patents [patents.google.com]

- 19. esjpesticides.org.eg [esjpesticides.org.eg]

- 20. U.S. Pesticide Rules - Pesticide Info [pesticideinfo.org]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

Unraveling the Genesis of Impurities in Indoxacarb Synthesis: A Technical Guide

Foreword: The Imperative of Purity in Agrochemicals

In the realm of modern crop protection, the efficacy and safety of an active ingredient are intrinsically linked to its purity. Indoxacarb, a potent oxadiazine insecticide, is no exception. Its unique mode of action, blocking sodium channels in the nervous systems of target pests, has rendered it an invaluable tool for farmers worldwide. However, the multi-step synthesis of this complex molecule is a journey fraught with potential pitfalls, where deviations from optimized conditions can lead to the formation of a spectrum of impurities. These unintended chemical entities can not only diminish the product's potency but also introduce unforeseen toxicological and environmental risks. This guide provides a deep dive into the origins of impurities in Indoxacarb synthesis, offering a comprehensive overview for researchers, process chemists, and quality control specialists. We will dissect the synthetic pathway, illuminate the mechanisms of impurity formation, and discuss strategies for their mitigation and control, thereby ensuring the integrity and safety of the final product.

The Synthetic Landscape of Indoxacarb

The commercial synthesis of Indoxacarb, particularly the insecticidally active (S)-enantiomer, is a sophisticated process. While various routes have been developed, a common and illustrative pathway begins with 5-chloro-1-indanone. Understanding this pathway is the first step in identifying potential sources of impurities.

A key intermediate in this process is 5-Chloro-2-methoxycarbonyl-1-indanone, which is crucial for building the core structure of the Indoxacarb molecule[1][2][3]. The synthesis has evolved from producing a racemic mixture to an enantioselective process that enriches the desired (S)-enantiomer, a critical development as the (R)-enantiomer is insecticidally inactive[4][5].

A Generalized Synthetic Scheme:

The synthesis can be broadly outlined in the following stages:

-

Formation of the Indanone Core: The synthesis often starts with the acylation of chlorobenzene in a Friedel-Crafts reaction to produce 3-chloro-β-phenylpropionic acid, which is then cyclized to 5-chloro-1-indanone[1][6].

-

Introduction of the Carbomethoxy Group: 5-chloro-1-indanone is then reacted with a source of a carbomethoxy group, such as dimethyl carbonate, to yield 5-chloro-2-methoxycarbonyl-1-indanone[1][2].

-

Asymmetric Hydroxylation: A crucial step in the modern synthesis of (S)-Indoxacarb is the enantioselective hydroxylation of the 5-chloro-2-methoxycarbonyl-1-indanone intermediate. This is often achieved using a chiral catalyst to produce (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate[4][7].

-

Formation of the Oxadiazine Ring: The hydroxylated intermediate is then reacted with a hydrazine derivative, followed by cyclization to form the characteristic oxadiazine ring system of Indoxacarb[8][9].

-

Final Condensation: The final step involves the condensation of the oxadiazine intermediate with a substituted phenyl isocyanate derivative, N-[chlorocarbonyl][4-(trifluoromethoxy)phenyl]aminocarboxylic acid methyl ester, to yield Indoxacarb[10].

Each of these stages presents a unique set of challenges and potential for the formation of impurities.

A Taxonomy of Impurities in Indoxacarb Synthesis

Impurities in technical grade Indoxacarb can be broadly categorized based on their origin:

-

Process-Related Impurities: These are substances that are formed as by-products or side-products during the synthesis. They include isomers, products of incomplete reactions, and compounds resulting from side reactions of starting materials, intermediates, or reagents.

-

Starting Material and Intermediate-Related Impurities: Unreacted starting materials or intermediates that carry through the process to the final product.

-

Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis.

-

Degradation Products: These are formed by the degradation of Indoxacarb itself, either during the final stages of manufacturing, purification, or storage.

Process-Related Impurities

In the synthesis of (S)-Indoxacarb, the most significant impurity is often its inactive (R)-enantiomer. The initial commercial production of Indoxacarb yielded a racemic mixture[5]. Subsequent advancements in asymmetric synthesis, particularly the enantioselective hydroxylation step, have significantly enriched the S-isomer content to ratios of approximately 3:1 (S:R) or even higher in modern processes[4][5]. However, achieving 100% enantioselectivity is challenging, and the R-enantiomer remains a key impurity to monitor and control.

Causality: The presence of the R-enantiomer is a direct consequence of the stereoselectivity of the asymmetric synthesis step. The choice of chiral catalyst and reaction conditions are critical in maximizing the yield of the desired S-enantiomer[4][7].

Control Strategies:

-

Optimization of Asymmetric Synthesis: Fine-tuning the chiral catalyst system and reaction parameters (temperature, solvent, reaction time) is paramount to enhancing enantioselectivity[4][11][12].

-

Chiral Purification: Techniques such as chiral chromatography or preferential crystallization can be employed to separate the enantiomers and enrich the S-isomer content in the final product[13]. Recrystallization from specific solvents like acetonitrile or alcohols has been shown to be effective in separating the S-isomer from the racemic mixture[13].

The presence of a chlorine atom on the indanone ring makes the molecule susceptible to dechlorination, particularly during steps involving catalytic hydrogenation. This can lead to the formation of an Indoxacarb analogue lacking the chloro-substituent.

Causality: Hydrogenation steps, if not carefully controlled, can lead to the reductive cleavage of the carbon-chlorine bond. The choice of catalyst, hydrogen pressure, and temperature are critical factors.

Control Strategies:

-

Catalyst Selection: Utilizing catalysts with lower dehalogenation activity.

-

Process Parameter Control: Careful control of hydrogen pressure, temperature, and reaction time to favor the desired reduction without affecting the C-Cl bond.

The formation of the oxadiazine ring and the final condensation step are complex reactions that can generate various by-products.

Causality: Incomplete reactions, side reactions of the reactive intermediates, or the presence of moisture can lead to the formation of various impurities. For example, in the cyclization step to form the oxadiazine ring, the hydrazone intermediate can be susceptible to hydrolysis back to the corresponding ketone if water is present[9]. The use of condensing agents can also introduce by-products if not completely removed[14].

Control Strategies:

-

Anhydrous Conditions: Ensuring strictly anhydrous conditions during moisture-sensitive steps is crucial.

-

Stoichiometry Control: Precise control over the stoichiometry of reactants minimizes unreacted starting materials and side reactions.

-

Purification of Intermediates: Purifying key intermediates before proceeding to the next step can prevent the carry-over of impurities.

Degradation Products

Indoxacarb can degrade under certain conditions, leading to the formation of impurities. The primary degradation pathways include hydrolysis and photolysis.

Indoxacarb is susceptible to hydrolysis, particularly under neutral to alkaline conditions. Two significant hydrolysis products are IN-JT333 and IN-KG433.

-

IN-JT333 (N-decarbomethoxylated Indoxacarb): This metabolite is formed by the hydrolysis of the carbomethoxy group from the amino nitrogen of the trifluoromethoxyphenyl moiety[15]. It is also a known metabolite in insects and is actually more toxic than Indoxacarb itself[16]. Its presence as an impurity in the technical material is therefore of significant concern.

-

IN-KG433 (Ring-Opened Metabolite): This impurity is formed through the cleavage of the oxadiazine ring[15][20]. The formation of this and other degradation products is influenced by pH, with hydrolysis being more rapid in alkaline conditions.

Causality: The presence of water and elevated pH can catalyze the hydrolysis of the ester and amide linkages within the Indoxacarb molecule.

Control Strategies:

-

pH Control: Maintaining a slightly acidic to neutral pH during work-up and storage can significantly reduce hydrolysis.

-

Drying: Thorough drying of the final product to a low moisture content is essential for long-term stability[21].

-

Proper Storage: Storing the final product in a cool, dry place away from alkaline substances.

Indoxacarb can also degrade upon exposure to light, leading to a complex mixture of photoproducts[5].

Causality: The energy from UV light can induce photochemical reactions, leading to the cleavage and rearrangement of the Indoxacarb molecule.

Control Strategies:

-

Protection from Light: Manufacturing and storage areas should be protected from direct sunlight and UV radiation.

-

Opaque Packaging: Using light-protective packaging for the final product.

Analytical Methodologies for Impurity Profiling

A robust analytical program is the cornerstone of quality control in Indoxacarb production. A combination of chromatographic and spectroscopic techniques is typically employed for the identification, quantification, and monitoring of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for Indoxacarb analysis.

-

Reverse-Phase HPLC: This is commonly used for the routine analysis of Indoxacarb and its non-chiral impurities. A C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a pH modifier like formic or acetic acid[22][23][24]. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector[23].

-

Chiral HPLC: To separate and quantify the (S) and (R)-enantiomers, a chiral stationary phase is necessary. Columns such as Chiralpak AD-RH are effective for this purpose[25].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective analysis, especially for trace-level impurities and for structure elucidation, LC-MS/MS is the method of choice[22][25][26][27]. It provides both chromatographic separation and mass spectrometric identification, allowing for the confident identification of known and unknown impurities.

Experimental Protocol: A General HPLC Method for Indoxacarb Impurity Profiling

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV/DAD detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of all known impurities from the main Indoxacarb peak.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection Wavelength: The UV detector should be set to a wavelength where both Indoxacarb and its impurities have significant absorbance, for instance, 280 nm.

-

Sample Preparation: Accurately weigh a known amount of the technical Indoxacarb sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Standard Preparation: Prepare standard solutions of Indoxacarb and any available impurity reference standards at known concentrations.

-

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the impurity peaks by comparing their retention times with those of the reference standards. Quantify the impurities using the external standard method based on the peak areas.

Data Summary and Visualization

Table 1: Key Impurities in Indoxacarb Synthesis

| Impurity Name/Type | Origin | Formation Mechanism | Typical Control Strategy |

| (R)-Enantiomer | Process-Related (Isomer) | Incomplete enantioselectivity in asymmetric synthesis. | Optimization of chiral catalyst and reaction conditions; Chiral purification. |

| Dechlorinated Indoxacarb | Process-Related (By-product) | Reductive cleavage of the C-Cl bond during hydrogenation. | Catalyst selection; Control of hydrogenation parameters. |

| IN-JT333 | Degradation (Hydrolysis) | Hydrolysis of the carbomethoxy group from the amide nitrogen. | pH control during work-up and storage; Thorough drying. |

| IN-KG433 | Degradation (Hydrolysis) | Hydrolytic cleavage of the oxadiazine ring. | pH control during work-up and storage; Anhydrous conditions. |

| Unreacted Intermediates | Starting Material/Intermediate | Incomplete reaction conversion. | Stoichiometry control; Optimization of reaction conditions. |

Diagrams of Key Processes

Caption: A simplified workflow of the (S)-Indoxacarb synthesis.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. fao.org [fao.org]

- 6. nbinno.com [nbinno.com]

- 7. US11639336B2 - Preparation method for S-indoxacarb - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104262285A - Method for synthesizing intermediate of agricultural insecticide indoxacarb - Google Patents [patents.google.com]

- 10. CN107915692A - A kind of preparation method of indoxacarb - Google Patents [patents.google.com]

- 11. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]

- 12. patentscope.wipo.int [patentscope.wipo.int]

- 13. CN104311502A - Method for separation purification of indoxacarb S-isomer from indoxacarb mixture - Google Patents [patents.google.com]

- 14. Commonly used condensation agent reaction mechanism and by-products [en.highfine.com]

- 15. inchem.org [inchem.org]

- 16. piat.org.nz [piat.org.nz]

- 17. (S)-Indoxacarb metabolite IN-JT 333 | C20H15ClF3N3O5 | CID 149549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. (S)-Indoxacarb metabolite IN-JT 333 | LGC Standards [lgcstandards.com]

- 20. researchgate.net [researchgate.net]

- 21. Indoxacarb Drying [f-granulator.com]

- 22. Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. esjpesticides.org.eg [esjpesticides.org.eg]

- 24. researchgate.net [researchgate.net]

- 25. Enantioselective determination of the insecticide indoxacarb in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Advanced Analytical Method Development for Indoxacarb Impurity 5 (IN-JT333)

Executive Summary & Scientific Rationale

Target Analyte: Indoxacarb Impurity 5 (CAS: 144171-39-1) Chemical Identity: Methyl 7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate.[1][2] Common Designation: Metabolite IN-JT333 (N-decarbomethoxy indoxacarb).

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Impurity 5 , a critical degradation product and metabolite of Indoxacarb.

The Challenge: Hydrophobic Resolution

Indoxacarb is a highly lipophilic oxadiazine insecticide (LogP ~4.65).[3] Impurity 5 arises from the hydrolysis of the N-methoxycarbonyl group.[3] While structurally similar, the loss of the carbomethoxy moiety exposes a secondary amine/amide functionality, altering the pKa and polarity.[3] The analytical challenge lies in resolving this slightly more polar impurity from the massive parent peak and potential enantiomers (R-Indoxacarb) without excessive run times or peak tailing.[3]

Strategic Approach

We utilize a C18 High-Strength Silica (HSS) stationary phase. Unlike standard C18 columns, HSS technology provides increased retention for polar-embedded impurities and superior peak shape for bases, which is crucial given the exposed nitrogen in Impurity 5.

Chemical Mechanism & Degradation Pathway[4][5]

Understanding the formation of Impurity 5 is essential for forced degradation studies.[3] The pathway involves the hydrolytic cleavage of the carbamate ester bond attached to the amino nitrogen.[3]

Visualization: Degradation Pathway

The following diagram illustrates the transformation of Indoxacarb to Impurity 5 (IN-JT333) via hydrolysis.[4]

Figure 1: Hydrolytic degradation pathway of Indoxacarb yielding Impurity 5 (IN-JT333).[5]

Experimental Protocol

Reagents and Materials[1][3][8][9][10][11][12]

-

Reference Standard: Indoxacarb Impurity 5 (IN-JT333), >98% purity (e.g., LGC Standards or equivalent).

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (98%).

-

Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or HPLC equivalent: Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

Chromatographic Conditions

This method uses a gradient elution to sharpen the peak of the more polar Impurity 5 while eluting the highly retained parent compound efficiently.[3]

| Parameter | Specification | Rationale |

| Detector | UV-Vis / PDA at 310 nm | Indoxacarb and Impurity 5 share an indeno-oxadiazine chromophore with max absorbance ~310 nm, minimizing interference from non-conjugated solvents. |

| Column Temp | 40°C | Elevated temperature reduces backpressure and improves mass transfer for the bulky oxadiazine structure.[3] |

| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) | Optimized for Van Deemter minima of the respective particle size.[3] |

| Injection Vol | 10 µL | Sufficient sensitivity for trace impurity analysis (LOQ level).[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the oxadiazine nitrogen, preventing peak tailing.[3] |

| Mobile Phase B | Acetonitrile | Stronger solvent strength required to elute the lipophilic parent.[3] |

Gradient Program (Standard HPLC)

Note: Impurity 5 typically elutes before Indoxacarb due to higher polarity.[3]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial equilibration |

| 15.0 | 10 | 90 | Gradient ramp to elute Impurity 5 and Parent |

| 20.0 | 10 | 90 | Hold to flush highly lipophilic dimers |

| 20.1 | 60 | 40 | Return to initial |

| 25.0 | 60 | 40 | Re-equilibration |

Standard Preparation Workflow

-

Stock Solution: Dissolve 10 mg of Impurity 5 standard in 10 mL of Acetonitrile (1000 ppm). Sonicate for 5 mins to ensure complete dissolution (critical due to low water solubility).

-

Working Standard: Dilute Stock to 10 ppm using Mobile Phase A:B (50:50).

-

System Suitability Solution: Mix Indoxacarb Parent (500 ppm) spiked with Impurity 5 (5 ppm) to demonstrate resolution.

Method Validation & Performance Criteria

To ensure the method is "self-validating" as per Part 2 requirements, the following system suitability parameters must be met before every sample set.

System Suitability Specifications

| Parameter | Acceptance Criteria | Scientific Justification |

| Resolution (Rs) | > 2.0 between Impurity 5 and Parent | Ensures accurate integration of the small impurity peak tailing into the large parent peak. |

| Tailing Factor (T) | < 1.5 for Impurity 5 | Indicates minimal secondary interactions with residual silanols on the column.[3] |

| % RSD (Area) | < 2.0% (n=6 injections) | Confirms precision of the injector and pump stability. |

| Signal-to-Noise | > 10 for LOQ solution | Verifies sensitivity limits for trace quantification. |

Analytical Logic Flow

The following flowchart guides the analyst through the decision-making process during method execution.

Figure 2: Operational logic flow for Indoxacarb Impurity 5 analysis.

Critical Discussion: Relative Response Factors (RRF)

Expert Insight:

Impurity 5 (IN-JT333) lacks the carbonyl group present in the parent.[3] While the UV absorption at 310 nm is dominated by the indeno-oxadiazine core (which remains intact), the molar extinction coefficient (

-

Protocol: Do not assume an RRF of 1.0.

-

Determination: Prepare equimolar solutions of Parent and Impurity 5.

-

Formula:

-

Typical Value: Literature suggests the RRF for IN-JT333 is approximately 0.92 - 1.05 relative to Indoxacarb, but this must be experimentally verified during validation.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2005).[3] Indoxacarb: Residue Analysis and Toxicological Evaluation. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000).[3][6] Pesticide Fact Sheet: Indoxacarb. Retrieved from [Link]

-

CIPAC. (2020).[3] Indoxacarb Handbook 15 - Analysis of Technical and Formulated Products. Retrieved from [Link]

Sources

High-Sensitivity Quantitation and Impurity Profiling of Indoxacarb and its Metabolites via LC-MS/MS

Executive Summary

This application note details a robust protocol for the analysis of Indoxacarb (DPX-KN128), its bioactive metabolite IN-JT333 (DCJW), and associated impurities in complex matrices. Unlike generic pesticide screens, this guide addresses the specific challenges of Indoxacarb analysis: its optical isomerism (S-isomer activity), the "pro-insecticide" metabolic conversion, and the stability of the oxadiazine ring.

The method utilizes a modified QuEChERS extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Part 1: Chemical Intelligence & Stability

The "Pro-Insecticide" Mechanism

Indoxacarb is unique among sodium channel blockers. It is a pro-insecticide , meaning the parent compound (Indoxacarb) acts as a precursor.[1] Upon ingestion by the insect, it is hydrolyzed (via esterase/amidase) into the N-decarbomethoxyllated metabolite IN-JT333 (DCJW) .[1]

-

Indoxacarb (Parent): Moderate sodium channel blocking.

-

IN-JT333 (Metabolite): Potent sodium channel blocker (10-100x more active than parent).

Isomerism and Impurities

Commercial Indoxacarb is often a mixture of enantiomers.

-

S-Isomer (DPX-KN128): The active insecticidal component.[1][2]

-

Degradation: The oxadiazine ring is susceptible to hydrolysis under alkaline conditions, leading to ring-opened impurities (e.g., IN-KG433).

Pathway Visualization

The following diagram illustrates the metabolic activation and degradation pathways that the analyst must monitor.

Figure 1: Metabolic activation of Indoxacarb to DCJW and potential degradation pathways.[3]

Part 2: Sample Preparation Protocol (Modified QuEChERS)

Objective: Extract Indoxacarb and IN-JT333 from high-water content matrices (fruits/vegetables) while minimizing matrix effects.

Reagents

-

Extraction Solvent: Acetonitrile (LC-MS Grade).

-

Salts: Anhydrous MgSO4, NaCl.

-

dSPE Clean-up: Primary Secondary Amine (PSA) and C18.

Step-by-Step Methodology

-

Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of Acetonitrile (ACN) .

-

Note: ACN is preferred over Ethyl Acetate for LC-MS applications due to better compatibility with ESI sources.

-

-

Agitation: Vortex for 1 minute to ensure solvent interaction.

-

Partitioning: Add QuEChERS salt packet (4 g MgSO4, 1 g NaCl).

-

Critical: Add salts after the solvent to prevent agglomeration.

-

Why? MgSO4 drives water out; NaCl controls polarity to force phase separation.

-

-

Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

-

Dispersive SPE (Clean-up):

-

Transfer 1 mL of supernatant to a dSPE tube containing 25 mg PSA and 150 mg MgSO4 .

-

Add 25 mg C18 if the sample is high in lipids (e.g., avocado, nuts).

-

Why PSA? Removes sugars, fatty acids, and organic acids that cause ion suppression.

-

-

Final Spin: Vortex and centrifuge at 10,000 rpm for 2 minutes.

-

Filtration: Filter supernatant through a 0.2 µm PTFE filter into an autosampler vial.

Part 3: LC-MS/MS Methodology

Objective: Separate Indoxacarb from its metabolites and quantify using specific mass transitions.

Chromatographic Conditions (LC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Ace Excel 2 C18-AR), 100mm x 2.1mm, 1.8 µm or 3.0 µm.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Causality: Ammonium formate promotes [M+NH4]+ adducts, but Formic Acid ensures protonation [M+H]+. For Indoxacarb, 0.1% Formic Acid alone is often sufficient to generate the [M+H]+ species (m/z 528).

-

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 2 - 5 µL.

Mass Spectrometry Parameters (MS/MS)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode .

-

Source Temp: 350°C - 400°C.

-

Capillary Voltage: 3.5 - 4.5 kV.

MRM Transition Table

The following transitions are critical for distinguishing the parent from the active metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Structure Note |

| Indoxacarb | 528.1 [M+H]+ | 203.0 | 150.1 | 20 - 30 | Loss of carbomethoxy group |

| IN-JT333 (DCJW) | 470.2 [M+H]+ | 267.1 | 207.1 | 15 - 25 | N-decarbomethoxyllated |

| IN-MP819 | 470.2 [M+H]+ | 238.1 | 205.9 | 20 - 30 | Isomeric metabolite |

Note: Collision energies are instrument-dependent and should be optimized (typically ±5V).

Part 4: Analytical Workflow & Impurity Logic

To ensure data integrity, the analytical workflow must account for "false positives" arising from in-source fragmentation. Indoxacarb (528) can fragment in the source to mimic DCJW (470).

Self-Validating Step: Chromatographic separation is essential. Indoxacarb typically elutes later than DCJW on a C18 column due to the lipophilic carbomethoxy group. Do not rely on mass alone.

Figure 2: Analytical workflow with built-in logic check for retention time (RT) verification.

Advanced Note: Chiral Separation

If the study requires distinguishing the active S-isomer from the inactive R-isomer (e.g., for patent defense or efficacy studies), a standard C18 column is insufficient.

-

Required Column: Chiralpak AD-RH or Chiralpak IA.

-

Mobile Phase: Acetonitrile/Water (Reversed-phase mode).

-

Observation: The S-isomer typically degrades faster in environmental matrices, altering the enantiomeric ratio (ER) over time.

Part 5: Validation Criteria (SANTE Guidelines)

To ensure this protocol meets regulatory standards (e.g., SANTE/11312/2021), the following criteria must be met:

-

Retention Time: The analyte RT must match the standard within ±0.1 min.

-

Ion Ratio: The ratio of Quant/Qual ions must be within ±30% of the standard.

-

Linearity: R² > 0.99 over the range of 0.005 – 1.0 mg/kg.

-

Recovery: Spiked samples (at LOQ and 10xLOQ) must yield 70-120% recovery.[4]

-

Matrix Effect (ME): Calculated as (Slope_matrix / Slope_solvent) - 1. If ME > ±20%, use matrix-matched standards.

References

-

US EPA. (2015). Data Evaluation Record for Indoxacarb & Degradates in Soil (MRID 49599603).[4] United States Environmental Protection Agency.[1][5] [Link]

-

Food and Agriculture Organization (FAO). (2005). Indoxacarb (216) Residue and Analytical Aspects.[6][7][8][9] JMPR Reports.[2][10] [Link]

-

PubChem. (n.d.). (S)-Indoxacarb metabolite IN-JT 333 (Compound Summary). National Library of Medicine. [Link]

-

Dong, F., et al. (2013). Enantioselective determination of the insecticide indoxacarb in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. Chirality.[11][12] [Link]

-

Shao, H., et al. (2010). Rapid Analysis of Indoxacarb Residues in Vegetable by QuEChERS and LC-MS/MS. Asian Journal of Chemistry. [Link]

Sources

- 1. piat.org.nz [piat.org.nz]

- 2. inchem.org [inchem.org]

- 3. (S)-Indoxacarb metabolite IN-JT 333 | C20H15ClF3N3O5 | CID 149549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Estimation of indoxacarb residues by QuEChERS technique and its degradation pattern in cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. jasco-global.com [jasco-global.com]

- 12. lcms.cz [lcms.cz]

Application Notes and Protocols for the Analysis of Indoxacarb and its Impurities

Abstract

This comprehensive guide provides a detailed methodology for the robust analysis of Indoxacarb and its associated impurities. The protocols outlined herein are designed for researchers, scientists, and professionals in the drug development and pesticide analysis sectors. This document emphasizes a scientifically sound approach to sample preparation and analysis, ensuring data integrity and regulatory compliance. The methodologies are grounded in established analytical principles and draw upon international guidelines to deliver a self-validating system for impurity profiling.

Introduction: Understanding Indoxacarb and its Impurities

Indoxacarb is a potent oxadiazine insecticide that functions by blocking sodium channels in the nervous systems of target pests.[1][2] Its chemical structure, (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][3][4][5]oxadiazine-4a(3H)-carboxylate, lends itself to a specific set of process-related and degradation impurities that must be carefully monitored to ensure product safety and efficacy.[2][6] The manufacturing process of Indoxacarb, a multi-step synthesis, can introduce starting materials, by-products, and intermediates into the final product.[7][8] Furthermore, Indoxacarb is susceptible to degradation via hydrolysis and photolysis, leading to the formation of various degradants.[1][9][10]

The active insecticidal component of commercial Indoxacarb is the S-enantiomer.[11] The inactive R-enantiomer is a significant impurity that must be quantified.[6][12] Other notable impurities can arise from the manufacturing process or degradation, and their presence and concentration are critical quality attributes.